3-(Benzyloxy)-4-bromo-N,N-dimethylbenzamide
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Overview
Description
3-(Benzyloxy)-4-bromo-N,N-dimethylbenzamide is an organic compound that belongs to the class of benzamides It features a benzyloxy group, a bromine atom, and a dimethylamino group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-bromo-N,N-dimethylbenzamide typically involves the following steps:
Benzyloxy Group Introduction: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Amidation: The final step involves the formation of the benzamide by reacting the intermediate with dimethylamine (NH(CH3)2) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) or sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF).
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: 3-(Benzyloxy)-N,N-dimethylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-4-bromo-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-bromo-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-4-chloro-N,N-dimethylbenzamide: Similar structure but with a chlorine atom instead of bromine.
3-(Benzyloxy)-4-fluoro-N,N-dimethylbenzamide: Similar structure but with a fluorine atom instead of bromine.
3-(Benzyloxy)-4-iodo-N,N-dimethylbenzamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 3-(Benzyloxy)-4-bromo-N,N-dimethylbenzamide imparts unique chemical reactivity and physical properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can influence the compound’s interactions and stability, making it distinct in its applications and behavior.
Biological Activity
3-(Benzyloxy)-4-bromo-N,N-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzyloxy Group : This is achieved through the reaction of benzyl alcohol with a halogenated phenyl compound under basic conditions.
- Bromination : The introduction of the bromophenyl group is performed using bromine or N-bromosuccinimide (NBS) to brominate the phenyl ring.
- Attachment of the Dimethylamide Group : The dimethylamide group is introduced via nucleophilic substitution reactions with suitable electrophiles.
The overall reaction can be summarized as follows:
Pharmacological Properties
This compound has been investigated for various biological activities, particularly in cancer research. Its structural components suggest potential interactions with specific molecular targets, including:
- Kinase Inhibition : Similar compounds have shown efficacy in inhibiting kinase enzymes, which are critical in signal transduction pathways related to cancer proliferation. For instance, derivatives have been reported to inhibit MEK kinases, which are involved in cancer cell signaling pathways .
- Anticancer Activity : Research indicates that compounds with similar structures can reverse transformed phenotypes in cancer cells, suggesting that this compound may exhibit similar properties .
The mechanism by which this compound exerts its effects is believed to involve:
- Enzyme Interaction : The compound may interact with various enzymes or receptors, modulating their activity and influencing cellular processes.
- Signal Transduction Modulation : By inhibiting specific kinases, it could disrupt abnormal signaling pathways that lead to uncontrolled cell growth .
Study on Kinase Inhibition
A study investigating benzamide derivatives demonstrated that compounds structurally related to this compound effectively inhibited RET kinase activity. The results indicated a significant reduction in cell proliferation driven by RET mutations, highlighting the potential of this compound class in targeted cancer therapies .
Antimicrobial Activity
Another research effort evaluated various benzamide derivatives for antimicrobial properties. While specific data on this compound was not available, related compounds exhibited promising results against a range of bacterial strains, suggesting potential broader applications in infectious disease treatment .
Comparative Analysis
To better understand the unique attributes of this compound, a comparison with similar compounds can be beneficial:
Compound Name | Key Features | Biological Activity |
---|---|---|
3-(Benzyloxy)-4-chlorobenzamide | Chlorine substituent | Moderate kinase inhibition |
3-(Benzyloxy)-4-fluorobenzamide | Fluorine substituent | Anticancer properties |
3-(Benzyloxy)-4-iodobenzamide | Iodine substituent | Enhanced reactivity |
The presence of bromine in this compound may enhance its reactivity and binding affinity compared to its chloro and fluoro counterparts .
Properties
IUPAC Name |
4-bromo-N,N-dimethyl-3-phenylmethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-18(2)16(19)13-8-9-14(17)15(10-13)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBNDGRCFJAGOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)Br)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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